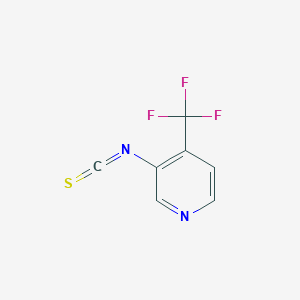
3-Isothiocyanato-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiocyanato-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3F3N2S It is characterized by the presence of an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-4-(trifluoromethyl)pyridine typically involves the introduction of the isothiocyanate group to a pyridine derivative. One common method is the reaction of 4-(trifluoromethyl)pyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:
4-(trifluoromethyl)pyridine+CSCl2+Et3N→this compound+Et3N⋅HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases, and are often conducted under reflux conditions.
Oxidation and reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Nucleophilic substitution: Thioureas, carbamates, and dithiocarbamates.
Cyclization: Various heterocyclic compounds.
Oxidation and reduction: Oxidized or reduced pyridine derivatives.
Scientific Research Applications
3-Isothiocyanato-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-4-(trifluoromethyl)pyridine is largely dependent on its chemical reactivity. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Isothiocyanato-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Isothiocyanato-4-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Lacks the isothiocyanate group but contains the trifluoromethyl group.
Uniqueness
3-Isothiocyanato-4-(trifluoromethyl)pyridine is unique due to the presence of both the isothiocyanate and trifluoromethyl groups
Properties
Molecular Formula |
C7H3F3N2S |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
3-isothiocyanato-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H |
InChI Key |
ANXBJXUPNMSYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


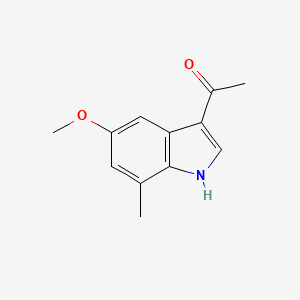

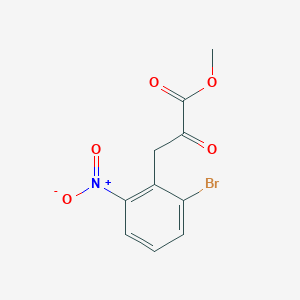
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)

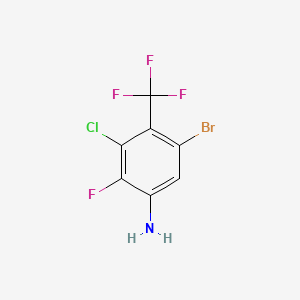
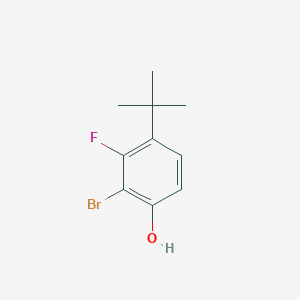
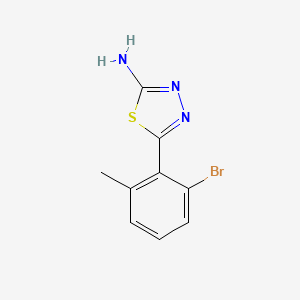
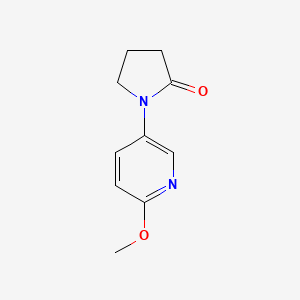
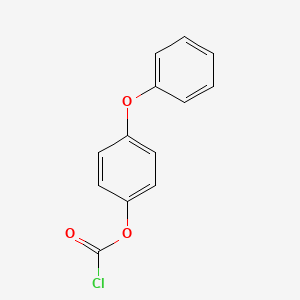
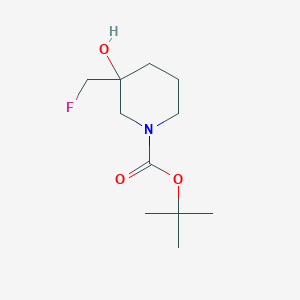

![2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)
